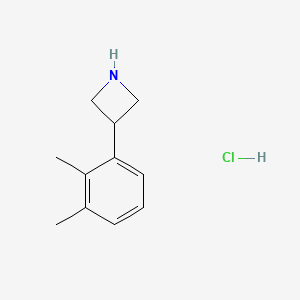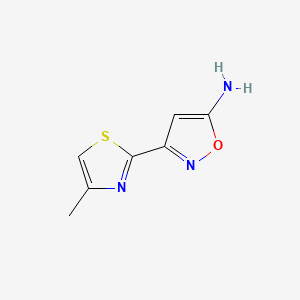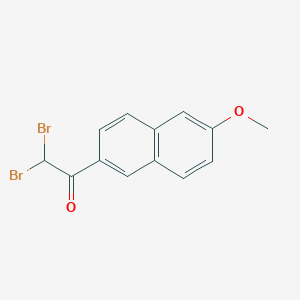
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine is a synthetic compound known for its potential applications in various scientific fields. It is a derivative of purine, a fundamental component of nucleic acids, and has been studied for its biological activities and potential therapeutic uses.
准备方法
The synthesis of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves several steps, typically starting with the preparation of the purine core. The introduction of the 3-iodobenzyl group and the trimethylsilyl group are key steps in the synthesis. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.
化学反应分析
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, forming new bonds with other molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological molecules, such as enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.
作用机制
The mechanism of action of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide: Known for its cardioprotective effects.
2-Chloro-N-(3-iodobenzyl)adenosine-5′-N-methyluronamide: Studied for its selective agonist activity on adenosine receptors.
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C15H17ClIN5Si |
|---|---|
分子量 |
457.77 g/mol |
IUPAC 名称 |
2-chloro-N-[(3-iodophenyl)methyl]-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C15H17ClIN5Si/c1-23(2,3)22-9-19-12-13(20-15(16)21-14(12)22)18-8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H,18,20,21) |
InChI 键 |
IOLNKBYCKMITPK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
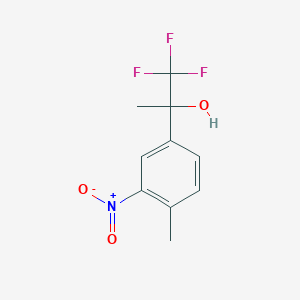
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
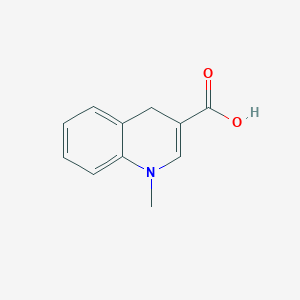
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
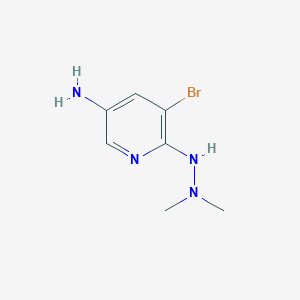

![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
